molecular formula C16H14N4O5 B462233 4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID CAS No. 680200-66-2

4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID

Cat. No.: B462233
CAS No.: 680200-66-2
M. Wt: 342.31g/mol
InChI Key: RTGWZQJIMDIUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vibrant colors

Preparation Methods

The synthesis of 4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions.

Scientific Research Applications

4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Properties

CAS No.

680200-66-2

Molecular Formula

C16H14N4O5

Molecular Weight

342.31g/mol

IUPAC Name

4-[[5-cyano-6-hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxopyridin-3-yl]diazenyl]benzoic acid

InChI

InChI=1S/C16H14N4O5/c1-9-12(8-17)14(22)20(6-7-21)15(23)13(9)19-18-11-4-2-10(3-5-11)16(24)25/h2-5,21-22H,6-7H2,1H3,(H,24,25)

InChI Key

RTGWZQJIMDIUBE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C(=C1C#N)O)CCO)N=NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)CCO)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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